molecular formula C10H9BrO4S B14943365 2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid

2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid

Cat. No.: B14943365
M. Wt: 305.15 g/mol
InChI Key: DAGCFBWBSSAWMO-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate alkene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfonyl chloride group is replaced by the alkene, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfonyl]methyl}prop-2-enoic acid
  • 2-{[(4-Methylphenyl)sulfonyl]methyl}prop-2-enoic acid
  • 2-{[(4-Fluorophenyl)sulfonyl]methyl}prop-2-enoic acid

Uniqueness

2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H9BrO4S

Molecular Weight

305.15 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]prop-2-enoic acid

InChI

InChI=1S/C10H9BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5H,1,6H2,(H,12,13)

InChI Key

DAGCFBWBSSAWMO-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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